Tetrahydro-4-hydroxy-2,2-dimethyl-2H-pyran-4-carbonitrile
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Overview
Description
4-Hydroxy-2,2-dimethyltetrahydro-2H-pyran-4-carbonitrile is an organic compound that belongs to the class of tetrahydropyrans This compound is characterized by a tetrahydropyran ring substituted with a hydroxyl group, two methyl groups, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2,2-dimethyltetrahydro-2H-pyran-4-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,2-dimethyl-1,3-propanediol with cyanogen bromide in the presence of a base can yield the desired compound. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 4-hydroxy-2,2-dimethyltetrahydro-2H-pyran-4-carbonitrile may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,2-dimethyltetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate the reduction of the carbonitrile group.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to substitute the hydroxyl group.
Major Products Formed
Oxidation: Formation of 4-oxo-2,2-dimethyltetrahydro-2H-pyran-4-carbonitrile.
Reduction: Formation of 4-hydroxy-2,2-dimethyltetrahydro-2H-pyran-4-amine.
Substitution: Formation of various substituted tetrahydropyran derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-2,2-dimethyltetrahydro-2H-pyran-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-2,2-dimethyltetrahydro-2H-pyran-4-carbonitrile depends on its interaction with molecular targets. The hydroxyl and carbonitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also act as a precursor to other bioactive molecules, exerting its effects through the formation of these derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,2-dimethyltetrahydro-2H-pyran: Lacks the carbonitrile group, making it less reactive in certain chemical transformations.
2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile: Lacks the hydroxyl group, affecting its solubility and reactivity.
4-Hydroxy-2,2-dimethyltetrahydro-2H-pyran-4-amine:
Uniqueness
4-Hydroxy-2,2-dimethyltetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both hydroxyl and carbonitrile groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
5270-55-3 |
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Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
4-hydroxy-2,2-dimethyloxane-4-carbonitrile |
InChI |
InChI=1S/C8H13NO2/c1-7(2)5-8(10,6-9)3-4-11-7/h10H,3-5H2,1-2H3 |
InChI Key |
SCEDXLLSCMYJNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(C#N)O)C |
Origin of Product |
United States |
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